molecular formula C20H14BrN3O4 B11620047 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11620047
M. Wt: 440.2 g/mol
InChI Key: ASEKNUOKRVEJOY-DHZHZOJOSA-N
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Description

The compound you’ve described is a complex organic molecule with an intriguing structure. Let’s break it down:

    Chemical Formula: CHBrNO

    IUPAC Name: (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Preparation Methods

Synthetic Routes:

  • Synthesis from Indole and Isocyanate

    • The compound can be synthesized by reacting indole (a heterocyclic aromatic compound) with an isocyanate derivative. The reaction proceeds through a condensation process, forming the diazinane ring.
    • The indole moiety provides the aromatic system, while the isocyanate group contributes to the diazinane ring.
    • Reaction Scheme:

      Indole+IsocyanateDiazinane derivative\text{Indole} + \text{Isocyanate} \rightarrow \text{Diazinane derivative}Indole+Isocyanate→Diazinane derivative

  • Industrial Production Methods

    • Industrial-scale production typically involves optimizing reaction conditions, scalability, and yield.
    • Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.

Chemical Reactions Analysis

Reactivity and Major Products:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen and carbon atoms.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions at the indole or diazinane ring positions can modify the compound.

    Common Reagents and Conditions:

    Major Products: These reactions can lead to diverse products, including derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

The compound has several applications across scientific fields:

    Chemistry: It serves as a synthetic intermediate for designing novel molecules.

    Biology: Researchers explore its interactions with biological macromolecules (e.g., proteins, DNA).

    Medicine: Investigations focus on potential therapeutic properties (e.g., anticancer, antimicrobial).

    Industry: It may find use in materials science or catalysis.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets.
  • It could interact with enzymes, receptors, or cellular pathways, affecting cellular processes.
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Uniqueness: The combination of the indole, diazinane, and methoxyphenyl moieties makes this compound unique.

    Similar Compounds:

Properties

Molecular Formula

C20H14BrN3O4

Molecular Weight

440.2 g/mol

IUPAC Name

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C20H14BrN3O4/c1-28-14-5-3-13(4-6-14)24-19(26)16(18(25)23-20(24)27)8-11-10-22-17-7-2-12(21)9-15(11)17/h2-10,26H,1H3,(H,23,25,27)/b11-8+

InChI Key

ASEKNUOKRVEJOY-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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